molecular formula C6H8O3S B14061617 methyl (2R)-3-oxothiolane-2-carboxylate

methyl (2R)-3-oxothiolane-2-carboxylate

Cat. No.: B14061617
M. Wt: 160.19 g/mol
InChI Key: TUSSXVYKOOVOID-RXMQYKEDSA-N
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Description

Methyl (2R)-3-oxothiolane-2-carboxylate is an organic compound that belongs to the class of thiolane derivatives. Thiolanes are five-membered sulfur-containing heterocycles, and this particular compound features a carboxylate ester functional group. The compound’s structure includes a chiral center, making it optically active. Its unique structure and reactivity make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-oxothiolane-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a thiol with an α,β-unsaturated ester in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology, which allows for precise control over reaction parameters and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-oxothiolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Mechanism of Action

The mechanism of action of methyl (2R)-3-oxothiolane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the sulfur atom, allowing it to participate in various biochemical pathways. Its ester group can undergo hydrolysis to release the active thiolane moiety, which can then interact with enzymes and other proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxothiolane-2-carboxylate: Lacks the chiral center, making it less optically active.

    Ethyl (2R)-3-oxothiolane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2S)-3-oxothiolane-2-carboxylate: Enantiomer of the compound, with different optical activity.

Uniqueness

Methyl (2R)-3-oxothiolane-2-carboxylate is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomers and other similar compounds. Its reactivity and ability to form stable intermediates make it valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

methyl (2R)-3-oxothiolane-2-carboxylate

InChI

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3/t5-/m1/s1

InChI Key

TUSSXVYKOOVOID-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@H]1C(=O)CCS1

Canonical SMILES

COC(=O)C1C(=O)CCS1

Origin of Product

United States

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